molecular formula C10H12N2O B2692067 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 384832-05-7

1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No. B2692067
M. Wt: 176.219
InChI Key: IWHJGOLLYAXMLD-UHFFFAOYSA-N
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Description

“1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” is a chemical compound . It’s important to note that the information available is limited and may not fully describe the compound you’re interested in.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new diazepine derivative, 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), was synthesized and evaluated for its anxiolytic-like profile, memory impairment effect, and toxicity in Swiss mice .

Scientific Research Applications

Molecular Structure and Crystallography

Research on the molecular-crystal structure of related benzodiazepines, such as 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, has provided insights into their antagonist properties and geometrical characteristics. X-ray diffraction studies reveal nonplanar molecules forming cyclic dimers, highlighting the importance of substituents in determining pharmacological action (Andronati et al., 1982).

Synthetic Methodologies

Innovative synthetic approaches for benzodiazepines include the Pd-catalyzed carboamination reactions, which offer a route to heterocyclic products in good yield. This method highlights the versatility of synthesis techniques for creating benzodiazepine derivatives (Neukom et al., 2011).

Atropisomeric Properties

The atropisomeric properties of benzodiazepin-2-ones have been investigated to understand their conformational behavior. Studies on 9-methyl-1,4-benzodiazepin-2-ones show they exist as pairs of enantiomers, with X-ray analysis confirming their absolute configuration. This research provides a foundation for understanding the stereoselectivity of these compounds (Tanaka et al., 2021).

Spectral Characterization

Spectral characterization of novel 1,5-benzodiazepine oxime derivatives has been conducted to understand their structural and electronic properties. UV-Vis and fluorescence spectroscopy in various solvents have been used to investigate the influence of solvent on their spectra, providing insights into their potential applications in material science and biological research (Rekovič et al., 2019).

Biological Applications

Investigations into the biological applications of benzodiazepines have uncovered a broad spectrum of potential uses beyond their well-known CNS effects. Studies show their utility as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents. This versatility underscores the significance of 1,4-benzodiazepin-2-ones in medicinal chemistry and their potential for developing new therapeutic agents (Spencer et al., 2010).

properties

IUPAC Name

5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-8(9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHJGOLLYAXMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Synthesis routes and methods

Procedure details

To a solution of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (2.0 g, 12.3 mmol) in DMF (30 ml), at −10° C., was added sodium hydride (0.54 g, 60% dispersion, 13.6 mmol). The mixture was stirred at −10° C. for 15 min, then methyl iodide (0.77 ml, 12.3 mmol) was added. The mixture was stirred at −100° C. for a further 1 h and then concentrated in vacuo. The residue was taken up in EtOAc and washed with brine (3 times), dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography on silica (eluant EtOAc) to give a white solid; yield 1.70 g (78%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two

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